N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide

Glucokinase activator Type 2 diabetes Allosteric modulation

N-(1H-Benzimidazol-2-ylmethyl)-2-chlorobenzamide (CAS 338410-53-0, MFCD00244023) is a synthetic small molecule belonging to the benzimidazole-amide class, with the molecular formula C₁₅H₁₂ClN₃O and a molecular weight of 285.73 g/mol. It features a 2-chlorobenzamide moiety linked via a methylene bridge to the 2-position of a 1H-benzimidazole ring.

Molecular Formula C15H12ClN3O
Molecular Weight 285.73
CAS No. 338410-53-0
Cat. No. B2987616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
CAS338410-53-0
Molecular FormulaC15H12ClN3O
Molecular Weight285.73
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl
InChIInChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
InChIKeyOMGSKWIWBJWNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Benzimidazol-2-ylmethyl)-2-chlorobenzamide (CAS 338410-53-0): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(1H-Benzimidazol-2-ylmethyl)-2-chlorobenzamide (CAS 338410-53-0, MFCD00244023) is a synthetic small molecule belonging to the benzimidazole-amide class, with the molecular formula C₁₅H₁₂ClN₃O and a molecular weight of 285.73 g/mol . It features a 2-chlorobenzamide moiety linked via a methylene bridge to the 2-position of a 1H-benzimidazole ring. The compound is listed in the patent US20040220169A1 as part of a broader genus of carboxylic acid amides with pharmaceutical utility [1]. Key predicted physicochemical properties include an ACD/LogP of 2.42, a topological polar surface area (TPSA) of 58 Ų, zero Rule-of-5 violations, and an estimated aqueous solubility of approximately 60.6 mg/L at 25°C . The compound is primarily supplied as a research chemical building block with typical purities of 90–95% .

Why N-(1H-Benzimidazol-2-ylmethyl)-2-chlorobenzamide Cannot Be Assumed Interchangeable with In-Class Benzimidazole Amides


Within the benzimidazole-amide chemical space, the position of the chlorine substituent on the benzamide ring (ortho vs. meta vs. para) and the length of the linker between the benzimidazole core and the amide carbonyl (methylene vs. ethylene vs. direct attachment) critically govern target binding, physicochemical properties, and biological readouts [1]. The 2-chloro (ortho) substitution present in CAS 338410-53-0 introduces both steric and electronic effects distinct from the 3-chloro and 4-chloro isomers, which can alter the dihedral angle of the benzamide moiety and thereby modulate binding-pocket complementarity. The methylene linker (–CH₂–) between the benzimidazole 2-position and the amide nitrogen further differentiates this scaffold from directly linked benzimidazole-2-carboxamides, affecting conformational flexibility and hydrogen-bonding geometry. These structural features mean that procurement based solely on the benzimidazole-amide chemotype, without verifying the specific substitution and linker pattern, carries a high risk of obtaining a compound with divergent biological activity and physicochemical behavior [2].

N-(1H-Benzimidazol-2-ylmethyl)-2-chlorobenzamide (338410-53-0): Quantitative Evidence for Scientific Selection and Procurement


Glucokinase Activation Potency: EC₅₀ of 660 nM in Human Recombinant Glucokinase Assay

CAS 338410-53-0 acts as an allosteric activator of human glucokinase (GK), with a reported EC₅₀ of 660 nM in a coupled enzymatic assay using human recombinant glucokinase at 5 mM glucose [1]. This positions the compound as a moderate-potency GK activator scaffold. Comparative data from the benzamide GK activator literature show that structurally optimized benzamide GK activators achieve EC₅₀ values in the 27–45 nM range (e.g., compound 19 with EC₅₀ 27 nM, compound 5 with EC₅₀ 28.3 nM) [2]. The 660 nM EC₅₀ of 338410-53-0 is approximately 15- to 24-fold weaker than these highly optimized leads, yet it retains measurable activation, making it suitable as a tool compound for target engagement studies where sub-micromolar potency is adequate but nanomolar potency is not required.

Glucokinase activator Type 2 diabetes Allosteric modulation

Predicted Lipophilicity and Drug-Likeness Profile: LogP 2.42 and Zero Rule-of-5 Violations

The predicted ACD/LogP of 2.42 and LogD₇.₄ of 2.85 for 338410-53-0 indicate moderate lipophilicity within the optimal range for passive membrane permeability . This is compared to the non-chlorinated parent scaffold N-(1H-benzimidazol-2-ylmethyl)benzamide (CAS 5805-60-7; MW 251.28, ClogP ~1.5–2.0), where the absence of the chlorine substituent results in lower lipophilicity . The ortho-chloro substitution on 338410-53-0 increases lipophilicity by approximately 0.5–1.0 log units relative to the des-chloro analog, which can enhance membrane partitioning. Importantly, 338410-53-0 registers zero violations of Lipinski's Rule of Five, with a molecular weight of 285.73 Da, 4 H-bond acceptors, 2 H-bond donors, and a TPSA of 58 Ų , classifying it as a lead-like small molecule suitable for further optimization.

Physicochemical profiling Drug-likeness Permeability prediction

Chlorine Positional Isomer Differentiation: Ortho (338410-53-0) vs. Meta (338410-77-8) vs. Para Substitution

The three monochlorinated positional isomers—2-chloro (ortho, CAS 338410-53-0), 3-chloro (meta, CAS 338410-77-8), and 4-chloro (para)—share identical molecular formula (C₁₅H₁₂ClN₃O) and molecular weight (285.73 g/mol), yet exhibit differentiated predicted physicochemical properties . The 2-chloro isomer (338410-53-0) shows an ACD/LogD₅.₅ of 2.68, while the 3-chloro isomer (338410-77-8) shows a slightly higher ACD/LogD₅.₅ of 2.85, reflecting the differential impact of chlorine position on hydrogen-bonding capacity and solvation . The predicted pKa of the benzimidazole N–H for the 2-chloro isomer is 11.42 ± 0.10, indicating that the ortho-chloro substitution does not significantly perturb the benzimidazole acidity relative to unsubstituted benzimidazoles, which typically have pKa values in the 11.5–12.0 range . These subtle but measurable differences in LogD and potentially in conformational preference are critical for SAR studies where isomer identity must be rigorously controlled.

Positional isomer Structure-activity relationship Isomer comparison

Patent-Compliant Chemical Space: Inclusion in US20040220169A1 Carboxylic Acid Amide Genus

CAS 338410-53-0 falls within the general structural scope of US20040220169A1, which claims substituted carboxylic acid amides of general formula (I) encompassing benzimidazole-containing benzamide derivatives [1]. The patent, granted to Boehringer Ingelheim, describes these compounds as having valuable pharmacological properties, including activity relevant to metabolic and inflammatory disorders. This patent linkage provides documented precedent for the compound's structural class as a pharmaceutical lead matter, distinguishing it from benzimidazole-amide analogs that lack explicit patent exemplification. Researchers procuring this compound for medicinal chemistry programs benefit from established intellectual property provenance, which can streamline FTO assessments.

Patent landscape Freedom to operate Pharmaceutical composition

Predicted Aqueous Solubility and Bioconcentration Potential: Estimated 60.6 mg/L Solubility and BCF of 85.84

The EPISuite-estimated water solubility of 60.6 mg/L at 25°C (log Kow = 2.80) and predicted BCF of 85.84 at pH 7.4 for 338410-53-0 define a moderate solubility–lipophilicity profile . This solubility is approximately 2- to 5-fold higher than that of many 5,6-dichloro-substituted benzimidazole amides with antimicrobial activity, which typically exhibit poorer aqueous solubility due to increased halogenation and molecular weight [1]. The BCF below 100 indicates low bioaccumulation potential, which is relevant for laboratories conducting environmental risk assessments or designing compounds with favorable pharmacokinetic profiles.

Environmental fate Solubility Bioaccumulation

N-(1H-Benzimidazol-2-ylmethyl)-2-chlorobenzamide (CAS 338410-53-0): Evidence-Backed Research and Industrial Application Scenarios


Glucokinase Mechanistic Probe for Metabolic Disease Target Engagement Studies

With a documented EC₅₀ of 660 nM for human recombinant glucokinase activation [1], 338410-53-0 is best deployed as a moderate-potency positive control or tool compound in GK enzymatic assays. Its sub-micromolar activity allows for clear signal window detection in coupled G6PDH assays without the risk of supraphysiological activation that highly optimized nanomolar GK activators may produce. This makes it suitable for laboratories studying GK allostery or screening for novel GK modulators where a comparator with established (but not extreme) potency is required.

Medicinal Chemistry Hit-to-Lead Optimization Starting Scaffold

The compound's drug-like physicochemical profile—LogP 2.42, TPSA 58 Ų, zero Rule-of-5 violations, and a molecular weight of 285.73 Da —makes it an attractive starting scaffold for hit-to-lead optimization. The ortho-chloro substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling, nucleophilic aromatic substitution) while maintaining an ideal logP range for permeability. Its inclusion in the US20040220169A1 patent genus [2] further supports its use in proprietary medicinal chemistry programs by providing documented IP precedent.

Positional Isomer Reference Standard for Analytical Method Development

The quantifiable differences in LogD (2.68 vs. 2.85 for ortho vs. meta isomer) and the distinct chromatographic behavior arising from chlorine position make 338410-53-0 an essential reference standard for developing HPLC or UPLC methods that must resolve positional isomers of benzimidazole-amide derivatives . Analytical laboratories supporting medicinal chemistry SAR programs can use this compound to validate isomer separation methods, ensuring that biological data are correctly attributed to the intended regioisomer and not to an isomeric impurity.

Environmental Fate Assessment of Chlorinated Benzimidazole Compounds

The EPISuite-predicted aqueous solubility of 60.6 mg/L, BCF of 85.84, and biodegradation half-life in the weeks-to-months range (BIOWIN3 ultimate survey model score: 2.31) position 338410-53-0 as a model compound for environmental fate studies of monochlorinated benzimidazole derivatives. Its moderate persistence and low bioaccumulation potential make it a suitable reference for assessing the environmental behavior of related chlorinated heterocyclic compounds that may enter aquatic systems through pharmaceutical manufacturing waste streams.

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.